Product packaging for Benzyl hydroperoxide(Cat. No.:CAS No. 3071-34-9)

Benzyl hydroperoxide

Cat. No.: B8611018
CAS No.: 3071-34-9
M. Wt: 124.14 g/mol
InChI Key: YVJRCWCFDJYONJ-UHFFFAOYSA-N
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Description

Significance of Benzylic Hydroperoxides in Contemporary Chemical Science

Benzylic hydroperoxides are defined by a structural motif where an aryl group is situated adjacent to a hydroperoxy (-OOH) substituent. Their chemical behavior is predominantly influenced by the facile homolysis of the O–O bond, alongside transformations mediated by electrophiles, bases, and electron transfer, with additional effects from the neighboring aromatic group sci-hub.se. While generally rare in natural sources, a few examples, such as 15-hydroperoxydehydroabietic acid, have been identified sci-hub.se. These compounds are broadly utilized as precursors for the synthesis of hydroxy-substituted arenes, as active oxygen-atom compounds in oxidation catalysis, and as sources for oxygen-centered radicals in polymer science, physical organic chemistry, and bioorganic investigations sci-hub.se.

Role in Radical Chemistry and Initiator Systems

Benzylic hydroperoxides are potent initiators in radical reactions, particularly in autoxidations, where their presence can significantly reduce the induction period sci-hub.se. Their capacity to generate oxygen-centered radicals makes them valuable in polymer science, physical organic chemistry, and bioorganic research sci-hub.sensf.gov. The autoxidation of alkylbenzenes, a process of considerable industrial importance for polymer production and phenol (B47542) synthesis (e.g., the cumene (B47948) process), heavily relies on these compounds sci-hub.se. The efficiency of autoxidation is critically dependent on a balance between the kinetic chain lengths of benzylic hydroperoxide formation and its reactivity towards O–O homolysis sci-hub.se. The homolytic hydrogen atom substitution by chain-propagating peroxyl radicals demonstrates a selectivity based on the type of C–H bond attacked, following the order: tertiary C–H > secondary C–H > primary C–H sci-hub.se. The inherent weakness of the O–O bond in hydroperoxides facilitates the formation of alkoxy radicals via homolysis or reduction, providing a versatile tool for selective radical cascades beilstein-journals.org. Furthermore, peroxides, including benzylic hydroperoxides, are commonly employed as radical-generating species and initiators in benzylic substitution reactions, influencing reaction rate, selectivity, and yield numberanalytics.com.

Intermediacy in Atmospheric and Combustion Chemistry

Benzyl (B1604629) hydroperoxide plays a critical role in the autoignition, combustion, and atmospheric degradation of toluene (B28343) and other alkylated aromatic hydrocarbons nih.govresearchgate.net. In these environments, the benzyl radical reacts with molecular oxygen (O₂) to form the benzylperoxy radical, which subsequently leads to the formation of benzyl hydroperoxide nih.govresearchgate.net. The kinetics of radical-radical association reactions, such as those between benzyl and hydroperoxyl (HO₂) radicals, and benzoxyl and hydroxyl (OH) radicals, are crucial for understanding combustion modeling and the chemistry of poly-aromatic hydrocarbons (PAHs), with this compound being the adduct formed in these reactions rsc.orgosti.govresearchgate.net.

Computational studies have investigated the fate of the this compound adduct under these conditions. For instance, the benzylperoxy + H reaction produces an activated this compound adduct with significant excess energy, which predominantly proceeds to form the benzoxyl radical and OH across a wide range of temperatures and pressures nih.govresearchgate.net. Minor reaction pathways include the formation of benzyl + HO₂, α-hydroxylbenzyl + OH, and benzaldehyde (B42025) + H₂O nih.gov. Thermal decomposition of this compound is rapid at temperatures of 900 K and above, leading to benzoxyl and OH radicals nih.govresearchgate.net. Hydroperoxides, in general, are ubiquitous in atmospheric oxidation of volatile organic compounds (at approximately 300 K) and in the liquid and gas phase oxidation of fuel components at elevated temperatures (approximately 400–1000 K) researchgate.net. They are also implicated in two-stage fuel ignition in internal combustion engines and contribute significantly to the formation and evolution of secondary organic aerosols in the atmosphere researchgate.net.

Table 1: Key Radical-Radical Association Reactions Forming this compound and Their Characteristics

ReactantsAdduct FormedTemperature Dependence of Rate ConstantSOMO Energy Gap (kcal mol⁻¹)Primary Dissociation Pathway (if applicable)References
Benzyl + HO₂This compoundPositive28.9Benzoxyl + OH (at high temperatures) nih.govrsc.orgosti.govrsc.org
Benzoxyl + OHThis compoundNegative20.2Benzoxyl + OH (at high temperatures) nih.govrsc.orgosti.govrsc.org

Note: The rate constants for benzyl + HO₂ and benzoxyl + OH association reactions have been calculated using Variable Reaction Coordinate (VRC) formulation of Variational Transition State Theory (VTST), showing different trends with temperature rsc.orgosti.govrsc.org.

Importance in Synthetic Organic Transformations and Catalysis

Benzylic hydroperoxides are widely utilized as active oxygen-atom compounds in various oxidation catalysis applications sci-hub.se. Their Lewis basic properties allow them to form adducts with transition metal ions, which can subsequently decompose, often catalytically, in the presence of suitable reductants sci-hub.se. They serve as crucial starting materials for the synthesis of hydroxy-substituted arenes sci-hub.se. Industrially, hydroperoxides are central to large-scale processes, such as the production of phenol via the Cumene process (Hock process), where cumene hydroperoxide is a key intermediate wikipedia.org.

In synthetic organic chemistry, hydroperoxides are applied as terminal oxidants in a variety of oxygenation reactions beilstein-journals.org. A significant application is their use in metal-catalyzed epoxidation of alkenes, exemplified by the Halcon process, which uses tert-butyl hydroperoxide (TBHP) for propylene (B89431) oxide production, and the Sharpless epoxidation for preparing chiral epoxides wikipedia.org. They also function as intermediates in the industrial synthesis of compounds like cyclohexanone (B45756) and caprolactone (B156226) wikipedia.org. Recent advances include visible-light-induced Csp³–H activation for benzylic hydroperoxidation, which offers a metal-free, energy-economical, and sustainable approach using molecular oxygen nsf.gov. Metal-catalyzed peroxidation, such as the Cu(II)/TBHP system, has been developed for the oxidation of benzyl alcohols to their corresponding aldehydes beilstein-journals.org. Furthermore, hydrogen peroxide, closely related to hydroperoxide chemistry, is recognized as a green oxidant for the selective catalytic oxidation of primary and secondary benzylic and heterocyclic alcohols to carbonyl compounds acs.orgmdpi.com. Bimetallic catalysts, such as gold-palladium nanoparticles, have been explored for the direct synthesis of hydrogen peroxide and for the efficient oxidation of benzyl alcohol nih.gov. The broad utility of organic peroxides, including this compound, extends to their importance in organic synthesis, pharmacological chemistry, materials science, and the polymer industry researchgate.net.

Scope of Academic Investigation of this compound

Academic investigation into this compound spans several interdisciplinary fields, driven by its multifaceted reactivity and importance. Research efforts are concentrated on elucidating its behavior in radical chemistry, particularly its role as an initiator and a source of reactive oxygen species. In atmospheric and combustion chemistry, extensive studies employ computational chemistry and statistical reaction rate theory to precisely model the kinetics and thermodynamics of reactions involving this compound, aiming to enhance predictive models for autoignition, pollutant formation (like PAHs), and atmospheric degradation processes nih.govosti.govresearchgate.net. The development of new synthetic methodologies for the preparation and utilization of this compound, including metal-free and photocatalytic approaches, is also a significant area of academic inquiry nsf.gov. This includes exploring its applications in various catalytic oxidation reactions and its potential as a versatile reagent in complex organic transformations beilstein-journals.orgmdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B8611018 Benzyl hydroperoxide CAS No. 3071-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3071-34-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

hydroperoxymethylbenzene

InChI

InChI=1S/C7H8O2/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

YVJRCWCFDJYONJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COO

Origin of Product

United States

Synthetic Methodologies for Benzyl Hydroperoxide

Autoxidation Processes for Benzylic Hydroperoxide Formation

Autoxidation, the direct reaction of a substance with molecular oxygen, is a fundamental approach for forming benzylic hydroperoxides. This process typically involves radical chain reactions initiated by the abstraction of a hydrogen atom from the benzylic C-H bond.

Direct aerobic oxidation of benzylic C-H bonds utilizes molecular oxygen to generate hydroperoxides. This reaction often exhibits a marked induction phase, attributed to autocatalysis, followed by a rapid increase in reaction rate. However, prolonged reaction times can lead to a decrease in the rate of autoxidation and product loss due to peroxide decomposition. To achieve optimal product selectivity, it is often recommended to limit substrate conversion to approximately 20–30% sci-hub.se.

For instance, 1,3,5-triisopropylbenzene (B165165) can selectively yield a monohydroperoxide when autoxidation is stopped at low conversion (ca. 3–5%), while a dihydroperoxide is obtained at higher conversion (8–10%). Selective formation of a trihydroperoxide is also achievable under specific conditions, such as performing autoxidation in a hot aqueous solution with sodium stearate (B1226849) as an emulsifier and sodium carbonate for pH control (pH 8–10) sci-hub.se.

It is noteworthy that while many α-substituted toluenes oxidize to give hydroperoxides in high yields (nearly 100% at 30 °C), benzyl (B1604629) alcohol, for example, does not primarily yield hydroperoxides. Instead, it produces hydrogen peroxide and a carbonyl compound like benzaldehyde (B42025), potentially due to the instability of α-hydroxybenzyl hydroperoxide or decomposition of the α-hydroxybenzylperoxy radical cdnsciencepub.com. This compound has also been detected as a transient intermediate (less than 5%) during the light-mediated aerobic oxidation of toluene (B28343), indicating its role in the reaction mechanism rsc.org.

Catalytic strategies are employed to enhance the efficiency and selectivity of benzylic autoxidation. Metal-free catalysts, such as phthalocyanine (B1677752) or chlorophyll, have been shown to substantially increase the selectivity for organic hydroperoxides in the autoxidation of tertiary, aryl, or cycloalkanes google.com. For example, the autoxidation of isopentane (B150273) in the presence of 0.05 wt% phthalocyanine resulted in 83.6 mole% selectivity for t-amyl hydroperoxides at 9.1 mole% conversion, a significant improvement over reactions without the catalyst (56.8 mole% selectivity at 10.0 mole% conversion) google.com.

Copper(II) phthalocyanins are also known to catalyze benzylic hydroperoxide formation from cycloalkylbenzenes sci-hub.se. While some transition metals like cobalt(II) carboxylates or phthalocyanins and corresponding iron(II) compounds can reduce hydroperoxides, copper(II) phthalocyanins specifically catalyze their formation sci-hub.se.

Radical-Mediated Synthetic Routes

Radical-mediated pathways offer alternative and often more controlled routes for the synthesis of this compound, circumventing some limitations of direct autoxidation.

An efficient method for synthesizing benzylic hydroperoxides involves the use of indium(0) metal to activate benzylic halides. This reaction proceeds effectively with a broad range of benzyl bromides under aerobic conditions at room temperature, yielding benzyl hydroperoxides in good to excellent yields acs.orgnih.govorganic-chemistry.org. This approach requires stoichiometric amounts of indium metal to generate benzylic radicals, which are then trapped by molecular oxygen to form the hydroperoxide products nsf.gov. The methodology has also been demonstrated in tandem reactions, such as the hydroperoxidation-Michael addition of (E)-1-(bromomethyl)-2-(2-nitrovinyl)benzene acs.orgnih.govorganic-chemistry.orgresearchgate.net.

Alkylation of hydrogen peroxide or its derivatives constitutes another general route for benzylic hydroperoxide formation sci-hub.se. To achieve useful reaction rates and selectivities, the use of concentrated hydrogen peroxide solutions (exceeding 35% w/w) is often necessary sci-hub.se.

A convenient method for synthesizing primary and secondary alkyl hydroperoxides, including this compound, involves the two-fold alkylation of 1,1-dihydroperoxides, followed by hydrolysis of the resulting bisperoxyacetals unl.eduresearchgate.net. For instance, this compound (CAS # 3071-34-9) has been synthesized with a reported yield of 60% using this approach unl.edu. Alkyl triflates can be successfully applied to the alkylation of alkyl hydroperoxides in the presence of potassium tert-butoxide unl.edu. Acid-catalyzed reactions with hydrogen peroxide are also known for peroxide synthesis organic-chemistry.org.

The table below summarizes some reported yields for this compound and related alkyl hydroperoxides via hydrogen peroxide alkylation:

CompoundCAS NumberYield (%)
Hexyl hydroperoxide4312-76-949 unl.edu
This compound3071-34-960 unl.edu
9-Decenyl hydroperoxide123369-53-960 unl.edu
4-Phenylbutyl hydroperoxide99172-63-179 unl.edu

Visible-light-induced C(sp3)–H activation has emerged as a highly efficient and mild method for benzylic hydroperoxidation organic-chemistry.orgnsf.govorganic-chemistry.orgacs.orgnih.govresearchgate.net. This approach utilizes metal-free photocatalysts, such as Eosin (B541160) Y, an energy-economical light source (e.g., blue LED), and a sustainable oxidant (molecular oxygen) organic-chemistry.orgnsf.govorganic-chemistry.orgacs.orgnih.govresearchgate.net.

The reaction mechanism typically proceeds via a hydrogen atom transfer (HAT) pathway, where the photocatalyst (e.g., Eosin Y) generates benzylic radicals. These radicals are then efficiently trapped by molecular oxygen to form the desired hydroperoxides nsf.govorganic-chemistry.org. Optimization studies have identified conditions such as using Eosin Y in acetonitrile (B52724) solvent under blue LED light, without the need for additional tert-butyl hydroperoxide (t-BuOOH) nsf.govorganic-chemistry.org.

This method demonstrates excellent functional group compatibility and has been successfully applied to various substrates, including halogenated, electron-withdrawing, and alkynyl-functionalized benzenes, yielding hydroperoxides with good efficiency organic-chemistry.org. However, steric hindrance can affect yields, and heteroaromatic substrates may not produce the desired products organic-chemistry.org. Selectivity studies indicate a preference for benzylic over allylic oxidation and single oxidation over double oxidation organic-chemistry.org. This sustainable and metal-free approach addresses challenges in selective C(sp3)–H bond activation and broadens the scope of peroxide synthesis organic-chemistry.org.

Association Reactions of Benzyl Radicals with Peroxyl Species

The formation of this compound (C₇H₈O₂) can occur through association reactions involving benzyl radicals and various peroxyl species. These reactions are characterized by their barrierless nature and high exothermicity, making them fast and important in systems like combustion. osti.govrsc.org

Benzyl Radical and Hydroperoxyl Radical Coupling

The coupling of a benzyl radical (C₇H₇, PubChem CID: 123147) with a hydroperoxyl radical (HO₂, PubChem CID: 520535) is a prominent pathway for the formation of this compound. This reaction, denoted as R1, is represented by the equation: C₇H₇ + HO₂ → C₇H₈O₂ (R1) osti.gov

This reaction is highly exothermic, with a reaction enthalpy of -60.44 kcal mol⁻¹ (calculated at the G3B3 level of theory). osti.gov Theoretical studies using variational transition state theory (VTST) and variable reaction coordinate (VRC) calculations have been employed to determine the rate constants for this association. osti.govrsc.org Earlier studies reported very large rate constants for this reaction, ranging from 9.02 × 10⁻¹⁰ to 5.82 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at temperatures between 300 and 2000 K. osti.gov More recent VRC calculations, however, have yielded significantly lower rate constants, attributed to a more efficient minimization of the reactive flux through the bottleneck. rsc.orgrsc.org

The interaction between the single occupied molecular orbitals (SOMOs) of the reacting radicals influences the reaction rate. For the benzyl and HO₂ radical pair, there is a larger energy gap (28.9 kcal mol⁻¹) between their SOMOs, which leads to lower rate constants and a positive temperature dependence. rsc.org The calculated rate constants for reaction R1 were multiplied by two to account for the two equivalent pathways for C₇H₈O₂ formation, arising from the approach of the HO₂ radical along either side of the benzene (B151609) ring. osti.gov

Table 1: Reaction Enthalpies and Rate Constant Ranges for Benzyl Radical + Hydroperoxyl Radical Coupling

ReactionReactantsProductReaction Enthalpy (kcal mol⁻¹)Rate Constant Range (cm³ molecule⁻¹ s⁻¹) (300-2000 K)
R1C₇H₇ + HO₂C₇H₈O₂-60.44 osti.gov9.02 × 10⁻¹⁰ – 5.82 × 10⁻¹² (da Silva and Bozzelli) osti.gov

Benzoxyl Radical and Hydroxyl Radical Association

Another significant pathway for this compound formation involves the association of a benzoxyl radical (C₇H₇O) with a hydroxyl radical (OH, PubChem CID: 157350). This reaction, referred to as R2, is represented as: C₇H₇O + OH → C₇H₈O₂ (R2) osti.gov

Similar to the coupling with the hydroperoxyl radical, this reaction is also barrierless and highly exothermic, with a reaction enthalpy of -45.01 kcal mol⁻¹. osti.gov The rate constants for this association were also reported to be very large in earlier studies, ranging from 5.73 × 10⁻⁵ to 1.57 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at temperatures between 300 and 2000 K. osti.gov

In the case of the benzoxyl and OH radical pair, their SOMOs exhibit a similar O₂p nature with a smaller energy gap of 20.2 kcal mol⁻¹. This similarity facilitates a highly stabilized transition state structure due to efficient SOMO-SOMO overlap, which can negate the free energy bottleneck, resulting in large rate constants with a negative temperature dependence. rsc.org

Table 2: Reaction Enthalpies and Rate Constant Ranges for Benzoxyl Radical + Hydroxyl Radical Association

ReactionReactantsProductReaction Enthalpy (kcal mol⁻¹)Rate Constant Range (cm³ molecule⁻¹ s⁻¹) (300-2000 K)
R2C₇H₇O + OHC₇H₈O₂-45.01 osti.gov5.73 × 10⁻⁵ – 1.57 × 10⁻¹⁰ (da Silva and Bozzelli) osti.gov

The adduct this compound formed in both R1 and R2 can be rovibrationally excited due to the highly exothermic nature of these reactions. osti.gov While these reactions are expected to be fast and important in combustion systems, the collisional stabilization of the this compound adduct is only significant at pressures equal to or higher than 10 atm and temperatures below 800 K. rsc.org At higher temperatures and lower pressures, the this compound formed via these radical-radical association reactions is not collisionally stabilized and tends to quickly dissociate back to reactants or other products. rsc.org

Reactivity and Mechanistic Pathways of Benzyl Hydroperoxide

O-O Bond Homolysis and Subsequent Radical Generation

The foundational reactive pathway for benzyl (B1604629) hydroperoxide involves the homolytic cleavage of its weak oxygen-oxygen (O-O) bond. This unimolecular dissociation is an endothermic process that generates two highly reactive radical species: a benzoxyl radical (C₆H₅CH₂O•) and a hydroxyl radical (•OH). conicet.gov.ar

Theoretical studies have elucidated the mechanism for this bond cleavage. The process does not lead directly to separated radicals but first passes through a transition state to form a hydrogen-bonded radical-pair intermediate. conicet.gov.arrsc.org For benzyl hydroperoxide, this radical-pair minimum is calculated to be approximately +181 kJ/mol higher in energy than the ground-state hydroperoxide molecule and about 15 kJ/mol below the energy of the fully separated benzoxyl and hydroxyl radicals. conicet.gov.ar The activation energy for the unimolecular O-O bond homolysis is substantial, with the transition state located 177.9 kJ/mol above the hydroperoxide. conicet.gov.ar

While direct homolysis is energetically costly, the reaction of this compound with a hydrocarbon substrate like toluene (B28343) can proceed via a molecule-induced radical formation (MIRF) pathway. conicet.gov.ar In this concerted mechanism, the O-O bond cleavage is coupled with a hydrogen atom abstraction from the substrate. This pathway has a significantly lower enthalpic barrier than the simple unimolecular bond cleavage. conicet.gov.ar A similar bimolecular reaction can occur between two this compound molecules, yielding benzoxyl and hydroxyl radicals alongside water and benzaldehyde (B42025) as co-products. conicet.gov.argoogle.com This bimolecular decomposition is considered one of the most favorable initiation processes in terms of reaction enthalpy. google.com

Table 1: Energetics of Unimolecular O-O Bond Homolysis of this compound. Data sourced from theoretical calculations. conicet.gov.arrsc.org
ProcessEnergy Barrier / Enthalpy Change (kJ/mol)Description
Transition State (TS1)+177.9Activation energy for the unimolecular cleavage of the O-O bond.
Radical-Pair Intermediate (PC1)+181.1Energy of the hydrogen-bonded complex between benzoxyl and hydroxyl radicals relative to this compound.
Separated Radicals~+196Energy of the free benzoxyl and hydroxyl radicals relative to the radical-pair intermediate.

Thermal Decomposition Kinetics and Mechanisms

The thermal decomposition of this compound is a complex process often characterized by kinetics greater than first-order due to competing side reactions, referred to as induced decomposition. mdpi.com The stability of the hydroperoxide is a critical factor in its application; for instance, careful temperature control is necessary during its synthesis to prevent losses from thermal decomposition. sci-hub.se

The principal pathway for the thermal decomposition of this compound is the cleavage of the O-O bond to yield benzoxyl and hydroxyl radicals. conicet.gov.argoogle.comorganic-chemistry.org Computational studies show that an activated this compound adduct, such as one formed from the reaction of a benzylperoxy radical with a hydrogen atom, possesses significant excess energy (around 87 kcal/mol). google.comorganic-chemistry.org This highly activated intermediate proceeds almost exclusively to form a benzoxyl radical and a hydroxyl radical over a wide range of conditions. google.comorganic-chemistry.org Other minor decomposition pathways, such as those yielding benzyl radical + HO₂, α-hydroxylbenzyl + OH, or benzaldehyde + H₂O, account for only about 1% of the total reaction rate at elevated temperatures. google.comorganic-chemistry.org

Temperature has a profound effect on the decomposition rate of this compound. The decomposition to benzoxyl and hydroxyl radicals becomes rapid at temperatures of 900 K (627 °C) and higher. google.comorganic-chemistry.org The lifetime of the this compound adduct is very short, and the decomposition channel producing benzoxyl radical and OH is dominant at temperatures above 800 K (527 °C), regardless of pressure. osti.gov

Pressure influences the collisional stabilization of the this compound adduct. osti.gov At low pressures, the energized adduct formed from radical association reactions will quickly dissociate. organic-chemistry.org Significant collisional stabilization of the adduct only becomes a factor at pressures equal to or higher than 10 atmospheres and at temperatures below 800 K. osti.gov Above this temperature, decomposition remains the dominant pathway even at high pressures. osti.gov More recent kinetic models, which account for multi-structural torsional anharmonicity, have been developed to provide more accurate rate constants over wide temperature (200–2500 K) and pressure (0.001–10000 atm) ranges. organic-chemistry.orgmdpi.com

Table 2: Influence of Temperature and Pressure on this compound Decomposition.
ConditionDominant ProcessSource(s)
T < 800 K, P ≥ 10 atmCollisional stabilization of the adduct can occur. osti.gov
T > 800 K (any pressure)Decomposition to benzoxyl radical + OH dominates. osti.gov
T ≥ 900 KDecomposition is fast. google.comorganic-chemistry.org

Catalytic Transformations and Decomposition

This compound can undergo decomposition and transformation under the influence of various catalysts, particularly transition metals. These catalytic pathways are crucial in both synthetic applications and industrial processes. sci-hub.se

Transition metal ions can catalytically induce the decomposition of this compound. sci-hub.se This process often occurs in a Fenton-type manner, which involves a single-electron transfer from a suitable reductant, such as an iron(II) or cobalt(II) compound. sci-hub.se The classic Fenton reaction involves the generation of a highly reactive hydroxyl radical from the reaction between an iron(II) salt and hydrogen peroxide.

In a similar fashion, the reaction of this compound with a transition metal ion in a lower oxidation state (e.g., Fe²⁺) initiates decomposition:

Fe²⁺ + C₆H₅CH₂OOH → Fe³⁺ + C₆H₅CH₂O• + OH⁻

This reaction generates a benzoxyl radical and a hydroxide (B78521) ion, promoting further radical chain reactions. sci-hub.se The resulting Fe³⁺ can then react with another molecule of the hydroperoxide to regenerate Fe²⁺, completing the catalytic cycle. The use of transition metal catalysts like cobalt(II) carboxylates is a common strategy in transformations involving benzylic hydroperoxides. sci-hub.se

This compound, as part of the broader class of alkyl and aralkyl hydroperoxides, can serve as an effective oxidizing agent for various organic substrates. sci-hub.segoogle.com This reactivity is fundamental to several large-scale industrial processes. For example, in the production of propylene (B89431) oxide, an alkyl hydroperoxide is used to epoxidize propylene. google.com While tert-butyl hydroperoxide and cumene (B47948) hydroperoxide are commonly used, the process technology is applicable to other hydroperoxides, including aralkyl hydroperoxides like this compound. google.com A closely related industrial process, the propylene oxide/styrene (B11656) monomer (POSM) process, utilizes ethylbenzene (B125841) hydroperoxide as the epoxidation reagent. sci-hub.se

In these metal-catalyzed epoxidations, a complex between the metal catalyst (e.g., titanium, molybdenum) and the hydroperoxide is formed, which then transfers an oxygen atom to the alkene substrate. google.com Beyond epoxidation, this compound can be used in other catalytic oxidations. For instance, aryl benzyl selenoxides can catalyze the oxidation of various substrates using a hydroperoxide as the terminal oxidant. organic-chemistry.org Although many laboratory-scale oxidations now favor hydrogen peroxide for environmental reasons, the reactivity principles established with alkyl hydroperoxides like this compound remain synthetically important. conicet.gov.arorganic-chemistry.org

Mechanisms of Hydroperoxide-Mediated Substrate Oxidation

This compound plays a significant role in the oxidation of various substrates, a process central to autoignition, combustion, and the atmospheric degradation of toluene and other alkylated aromatic hydrocarbons. researchgate.netnih.gov The oxidation mechanisms are multifaceted and highly dependent on the reaction conditions.

Under moderate temperature and high-pressure conditions, typical of autoignition, the benzyl radical reacts with molecular oxygen to form the benzylperoxy radical. researchgate.net This radical is a key intermediate in the subsequent oxidation reactions. researchgate.net The thermal decomposition of this compound, which can be formed through hydrogen abstraction reactions involving the benzylperoxy radical, becomes rapid at temperatures of 900 K and above, primarily yielding the benzoxyl radical and a hydroxyl radical. researchgate.netnih.gov This decomposition pathway is crucial as it contributes to the formation of benzaldehyde, a process that facilitates autoignition by releasing substantial energy or by producing reactive free radicals that lead to chain-branching. researchgate.netnih.gov

In the presence of a hydrogen atom, the benzylperoxy radical can form an activated this compound adduct with a significant excess energy of 87 kcal mol⁻¹. researchgate.netnih.gov This highly activated intermediate almost exclusively decomposes to the benzoxyl radical and a hydroxyl radical across a wide range of temperatures and pressures. researchgate.netnih.gov Minor pathways in this reaction system, each accounting for about 1% of the total reaction rate at elevated temperatures, include the formation of a benzyl radical and a hydroperoxyl radical, α-hydroxylbenzyl radical and a hydroxyl radical, and benzaldehyde and water. researchgate.netnih.gov

The oxidation of toluene can also be initiated by hydroxyl radicals, which abstract a hydrogen atom from the methyl group to produce a benzyl radical. scielo.br This radical then reacts with oxygen to form a benzylperoxy radical, which can subsequently lead to the formation of benzaldehyde and benzyl alcohol. scielo.brethz.ch

The oxidation of benzyl alcohol to benzaldehyde can be achieved using hydrogen peroxide as the oxidant, often catalyzed by various metals. acs.org The mechanism is believed to involve the generation of oxygen-based radical species, with the abstraction of a proton from the alcohol being a key step in aldehyde formation. acs.org

Radical-Radical Reactions Involving this compound

Radical-radical reactions are fundamental to the chemistry of this compound and its precursor, the benzylperoxy radical. These reactions influence the product distribution in various environments, from atmospheric chemistry to combustion systems. researchgate.netpolimi.itrsc.org

The benzylperoxy radical (C₆H₅CH₂OO•) is a central intermediate in the atmospheric degradation and combustion of toluene. researchgate.netpolimi.it Its reactions are critical in determining the subsequent chemical pathways.

The self-reaction of two benzylperoxy radicals is a significant process. researchgate.net Quantum chemistry calculations have shown that two benzylperoxy radicals can dimerize to form dibenzyl tetroxide (PhCH₂O₄CH₂Ph), which is 11.11 kcal/mol more stable than the two separate radicals. researchgate.net The most favorable decomposition pathway for this tetroxide leads to the formation of two benzoxyl radicals (PhCH₂O•) and a molecule of triplet oxygen (³O₂). researchgate.net The triplet oxygen can then abstract a hydrogen atom from one of the benzoxyl radicals to produce benzaldehyde and a hydroperoxyl radical (HO₂•). researchgate.net Subsequently, the hydroperoxyl radical can transfer a hydrogen atom to the other benzoxyl radical, forming benzyl alcohol with a certain probability. researchgate.net

The benzylperoxy radical also reacts with other radical species. Its reaction with the hydroperoxyl radical (HO₂•) primarily forms this compound (PhCH₂OOH) and molecular oxygen via hydrogen abstraction through a hydrogen-bonded complex on the triplet potential energy surface. researchgate.net This reaction can also proceed on the singlet potential energy surface under atmospheric conditions. researchgate.net

Furthermore, the benzylperoxy radical can react with nitric oxide (NO) and nitrogen dioxide (NO₂). researchgate.net The reaction with NO predominantly yields benzaldehyde and NO₂, with some formation of benzyl nitrate (B79036) (PhCH₂ONO₂) and nitrous acid (HONO). researchgate.net The reaction with NO₂ leads to the formation of benzylperoxy nitrate (PhCH₂O₂NO₂), a compound with thermal stability comparable to other alkylperoxy nitrates. researchgate.net

The formation and dissociation of adducts involving the benzylperoxy radical are crucial steps that dictate the ultimate products of toluene oxidation.

The benzyl radical undergoes a barrierless addition to molecular oxygen to form the benzylperoxy radical. nih.govacs.org This adduct is not entirely stable and can dissociate back to the reactants. nih.govacs.org In fact, the rate of this backward reaction is several orders of magnitude higher than the rates of other product dissociation channels at temperatures between 300-1500 K and pressures of 0.1-10 atm. nih.govacs.org This suggests a partial equilibrium exists between the benzyl radical plus oxygen and the benzylperoxy radical. nih.govacs.org

The benzylperoxy radical has several dissociation channels leading to various products. polimi.itnih.govacs.org These include:

Formation of benzaldehyde and a hydroxyl radical. polimi.itnih.govacs.org

Formation of the phenoxy radical and formaldehyde. polimi.it

Formation of the hydroxyphenyl radical and formaldehyde. polimi.it

Benzylperoxy radicals can also form adducts with other molecules. For instance, they react with carotenoids not by electron transfer or hydrogen atom donation, but by forming an adduct. tandfonline.comtandfonline.com This adduct then decays in a first-order reaction. tandfonline.comtandfonline.com

The formation of this compound itself is an important adduct formation pathway. At temperatures below approximately 750 K, the benzyl radical is largely oxidized by recombination with the hydroperoxyl radical (HO₂•) to form this compound. polimi.it At higher temperatures, the predominant products are the benzoxyl radical and a hydroxyl radical. polimi.it The detection of this compound in certain reaction systems, even if transiently, indicates the involvement of the trapping of the benzyl radical by dioxygen. rsc.org

Rearrangement Pathways of Benzylic Hydroperoxides

Benzylic hydroperoxides can undergo several types of rearrangement reactions, often catalyzed by acids, leading to a variety of products. researchgate.netresearchgate.net

The Hock rearrangement is a significant acid-catalyzed reaction of hydroperoxides that results in the oxidative cleavage of an adjacent C-C bond. wikipedia.orgresearchgate.net This process is famously utilized in the industrial synthesis of phenol (B47542) and acetone (B3395972) from cumene hydroperoxide, a process also known as the cumene process or Hock process. wikipedia.orgwipo.int

For a generic benzylic hydroperoxide, the mechanism begins with the protonation of the terminal hydroperoxy oxygen atom in an acidic medium. wikipedia.org This is followed by a concerted step where a group (often a phenyl group) migrates from the benzylic carbon to the adjacent oxygen atom, accompanied by the loss of a water molecule. wikipedia.org This migration results in the formation of a resonance-stabilized carbocation. wikipedia.org In the case of cumene hydroperoxide, the migration of the phenyl group leads to an intermediate that is then hydrolyzed to yield phenol and acetone. wikipedia.org

The Hock rearrangement can be part of tandem reactions. For example, after the initial rearrangement, the resulting electrophilic species can be trapped by nucleophiles present in the reaction mixture. researchgate.netchemrxiv.org Studies on substituted benzhydryl hydroperoxides have shown that the migratory aptitude of different aryl groups is influenced by the substituents, with electron-donating groups facilitating the migration. cdnsciencepub.comresearchgate.net

The following table summarizes the key steps of the Hock rearrangement for cumene hydroperoxide:

StepDescription
1. Protonation The terminal oxygen of the hydroperoxide group is protonated by an acid catalyst.
2. Rearrangement The phenyl group migrates from the benzylic carbon to the adjacent oxygen, with the simultaneous loss of a water molecule.
3. Carbocation Formation A resonance-stabilized tertiary carbocation is formed.
4. Nucleophilic Attack Water acts as a nucleophile and attacks the carbocation.
5. Deprotonation & Tautomerization A series of proton transfers and tautomerization leads to the final products, phenol and acetone.

This table provides a generalized overview of the Hock rearrangement mechanism.

The Hock rearrangement shares mechanistic similarities with other important peroxide rearrangements, such as the Baeyer-Villiger oxidation and the Criegee rearrangement. wikipedia.orgbeilstein-journals.org

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peracid. beilstein-journals.orgmsu.edu The key step is the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent oxygen of the peroxide, which is analogous to the migratory step in the Hock rearrangement. wikipedia.org

The Criegee rearrangement involves the acid-catalyzed rearrangement of a tertiary alcohol via a perester intermediate to form a ketone and an aldehyde. beilstein-journals.org Similar to the Hock rearrangement, it involves the migration of a substituent to an oxygen atom. wikipedia.org Some benzylic hydroperoxides can undergo Criegee-type rearrangements to yield substituted benzophenones. rsc.org

In some enzymatic systems, the rearrangement of hydroperoxide intermediates is also observed. For instance, mechanistic probes have been used to investigate the Criegee rearrangement step in catechol 1,2-dioxygenase, with evidence suggesting a mechanism involving homolytic O-O bond cleavage. researchgate.net

The Kornblum-DeLaMare rearrangement is another related process involving the base-catalyzed conversion of a peroxide to a ketone and an alcohol. beilstein-journals.orgacs.org While the conditions are different (basic instead of acidic), it still represents a fundamental transformation pathway for organic peroxides. beilstein-journals.org

Computational and Theoretical Investigations of Benzyl Hydroperoxide

Electronic Structure Calculations and Potential Energy Surfaces

Electronic structure calculations are fundamental for understanding the molecular geometry, stability, and reactivity of benzyl (B1604629) hydroperoxide. These calculations help map potential energy surfaces, which are essential for studying reaction mechanisms.

Ab Initio Methods (e.g., CBS-QB3, G3B3) for Molecular Description

Ab initio methods, which are based on first principles without empirical parameters, have been employed to describe the molecular characteristics of benzyl hydroperoxide. The G3B3 level of theory was utilized in earlier electronic structure calculations for studies involving the formation of this compound wikipedia.org. While G3B3 uses geometries and frequencies derived from the B3LYP hybrid functional, it has been suggested that more sophisticated methods and basis sets could offer improved accuracy for describing radical-radical association reactions wikipedia.orgiiab.me. For more recent and accurate studies, the M06-L/cc-pvtz level of theory has been applied for electronic structure calculations within variable reaction coordinate transition state theory (VRC-TST) frameworks, providing optimized geometries and characterizing transition states wikipedia.orgnih.gov.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is widely applied to investigate the electronic structure, adsorption configurations, and reaction pathways of chemical systems, including those involving this compound nist.gov. The B3LYP hybrid functional has been used to obtain geometries and frequencies, particularly in conjunction with G3B3 calculations wikipedia.orgiiab.me. More advanced DFT functionals, such as M06-L/cc-pvtz and M06-2X/cc-pvtz, have been employed for detailed electronic structure calculations, geometry optimizations, and the construction of potential energy surfaces relevant to the formation and decomposition of this compound wikipedia.orgiiab.menih.gov. The performance of various DFT functionals has been benchmarked against high-level CCSD(T) calculations to assess their accuracy in evaluating the potential energy profiles for reactions leading to this compound wikipedia.orgiiab.me.

Kinetic and Thermochemical Studies

Kinetic and thermochemical studies are vital for predicting the rates and energetic feasibility of reactions involving this compound. These studies often rely on advanced theoretical methodologies to accurately model complex reaction dynamics.

Variational Transition State Theory (VTST) and Variable Reaction Coordinate (VRC) Calculations

Variational Transition State Theory (VTST) and its more advanced Variable Reaction Coordinate (VRC) formulation, specifically VRC-TST or VRC-E,J-µVT, are crucial tools for calculating rate constants of radical-radical association reactions that form this compound wikipedia.orgiiab.meguidetopharmacology.orgnih.gov. These methods are particularly effective for barrierless reactions, where VRC-TST is recommended over standard VTST due to its superior ability to variationally minimize the reactive flux through the reaction bottleneck wikipedia.orgiiab.me. The VRC-TST formalism categorizes normal modes into conserved and transitional modes, which helps in accurately describing the reaction dynamics wikipedia.org. Transition states for reactions forming this compound have been identified by analyzing the dissociation of the adduct along specific bond distances, such as the C-O and O-O bonds nih.gov. The Polyrate and Gaussrate software packages are commonly used to perform VRC-E,J-µVT calculations wikipedia.org.

Determination of Reaction Rate Constants and Temperature Dependencies

Computational studies have determined reaction rate constants for the formation of this compound from the association of benzyl radical (C7H7) with the hydroperoxyl radical (HO2•) (Reaction R1), and from the benzoxyl radical (C7H7O) with the hydroxyl radical (•OH) (Reaction R2) wikipedia.orgiiab.meguidetopharmacology.orgnih.gov. These calculated rate constants are notably lower than those reported in earlier VTST studies, a difference attributed to the more efficient reactive flux minimization achieved by the VRC formulation iiab.meguidetopharmacology.orgnih.gov.

The temperature dependence of these reactions varies significantly:

Reaction R1 (C7H7 + HO2• → C7H8O2) : Exhibits a positive temperature dependence, indicating a positive activation energy. This behavior is linked to a larger energy gap (28.9 kcal mol⁻¹) between the single occupied molecular orbitals (SOMOs) of the reacting radicals wikipedia.orgiiab.meguidetopharmacology.orgnih.gov.

Reaction R2 (C7H7O + •OH → C7H8O2) : Shows a negative temperature dependence, implying a negative activation energy. This is due to a smaller energy gap (20.2 kcal mol⁻¹) between the SOMOs and a more efficient SOMO-SOMO overlap, leading to a highly stabilized transition state wikipedia.orgiiab.meguidetopharmacology.orgnih.gov.

Reverse dissociation rate constants for this compound, leading to C7H7O + •OH (Reaction -R2) and C7H7 + HO2• (Reaction -R1), have also been calculated. These calculations, which incorporate multi-structural torsional anharmonicity partition functions, predict a slower dissociation compared to previous findings wikipedia.orgiiab.meguidetopharmacology.orgnih.gov. Decomposition of this compound to benzoxyl radical and hydroxyl radical is rapid at temperatures of 900 K and above solvo-chem.com. The lifetime of this compound before decomposition is very short, with the C7H7O + •OH pathway dominating at temperatures above 800 K (reaction enthalpy of 45.01 kcal mol⁻¹), while the C7H7 + HO2• pathway becomes a minor channel above 1500 K (reaction enthalpy of 60.44 kcal mol⁻¹) wikipedia.orgiiab.me. Collisional stabilization of the this compound adduct is only significant at pressures of 10 atm or higher and temperatures below 800 K wikipedia.orgiiab.me. Pressure-dependent rate constants are often estimated using system-specific quantum Rice-Ramsperger-Kassel (SS-QRRK) theory wikipedia.orgiiab.menih.gov.

Table 1: Temperature Dependence of Rate Constants for this compound Formation Reactions

ReactionReactantsTemperature DependenceSOMO Energy Gap (kcal mol⁻¹)
R1: Benzyl radical + Hydroperoxyl radicalC7H7 + HO2•Positive28.9
R2: Benzoxyl radical + Hydroxyl radicalC7H7O + •OHNegative20.2

Table 2: Enthalpies of Decomposition for this compound

Decomposition PathwayReaction Enthalpy (kcal mol⁻¹)Dominant Temperature Range
C7H7O + •OH (-R2)45.01> 800 K
C7H7 + HO2• (-R1)60.44Minor > 1500 K

Calculation of Thermodynamic Functions (Enthalpy, Entropy, Heat Capacity)

The thermodynamic functions, including free energy (G), entropy (S), enthalpy (H), and heat capacity at constant pressure (Cp), for this compound have been calculated using advanced computational approaches wikipedia.orgiiab.me. A notable method employed is the multi-structural torsional anharmonicity approximation with uncoupled torsions (MS-T(U)), which accounts for the effect of multiple conformers and torsional anharmonicity, aspects often overlooked in earlier studies wikipedia.orgiiab.me. The MSTor software is used for these calculations wikipedia.org. For this compound (C7H8O2), three distinct conformers have been identified through rotations of the H-O-O-C, O-O-C-C, and O-C-C-C dihedrals iiab.me. The enthalpy of formation for this compound has been determined to be -5.87 kcal mol⁻¹ at the M06-L/cc-pvtz level, a value consistent with previous reports iiab.me. Computational methods like B3LYP/6-311G(d,p), M06-2X/6-31G(d,p), and composite methods such as CBS-QB3, are also utilized for determining standard enthalpies of formation, entropies, and heat capacities for various hydroperoxides and their radicals wikipedia.orgrsc.org.

Analytical Characterization and Detection in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust tool for both structural elucidation and quantitative analysis of organic compounds, including hydroperoxides. Proton NMR (¹H NMR) is particularly valuable for benzyl (B1604629) hydroperoxide due to the distinct chemical shifts of its protons. The high sensitivity of chemical shifts to chemical structure makes NMR an ideal method for the simultaneous quantification of organic hydroperoxides (OHPs) in mixtures. acs.orgnih.gov

Unlike traditional chemical methods such as iodometric titration, which typically report only the total peroxide concentration without distinguishing between different OHPs or hydrogen peroxide (H₂O₂), NMR offers a more selective approach. nih.gov A common challenge with standard NMR experiments for hydroperoxides is that their concentrations in samples of interest are often below the typical sensitivity limits. acs.orgnih.gov Nevertheless, specific ¹H NMR techniques can be employed for the simultaneous quantification of H₂O₂ and various organic hydroperoxides, including benzyl hydroperoxide. acs.orgnih.gov

For example, a study demonstrated the simultaneous quantification of H₂O₂ and organic hydroperoxides, including this compound (PhCH₂OOH), by leveraging the distinct spectral fingerprints of each component. acs.org

Chromatographic Techniques for Separation and Quantification (HPLC, GC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely utilized for the separation and quantification of this compound and related compounds within complex mixtures. These methods overcome the limitations of less specific techniques by providing detailed compositional analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is frequently preferred for the analysis of hydroperoxides, especially in mixtures, as it enables the separation of individual hydroperoxide structures and their secondary oxidation products. mdpi.com Given the similar reactivity of various organic hydroperoxides, an HPLC separation step is typically necessary for their indirect (chemical) quantification in mixtures. acs.org

While direct studies specifically detailing HPLC methods for this compound are less commonly found in general literature searches, established HPLC methods for related compounds like benzoyl peroxide can offer transferable principles. For instance, a selective HPLC procedure for the quantitative determination of benzoyl peroxide in pharmaceutical dosage forms involves dissolution or extraction with an internal standard, followed by UV detection. nih.govijdrt.comsielc.com Such methods often employ reverse-phase columns (e.g., Newcrom R1) with mobile phases composed of acetonitrile (B52724) and water, and detection wavelengths around 210 nm or 235 nm. ijdrt.comsielc.com These methodologies can be adapted for this compound, considering its structural similarities and potential UV activity.

Gas Chromatography (GC): GC is another valuable technique, particularly when coupled with detectors like the Flame Ionization Detector (FID) or Mass Spectrometry (MS). However, a drawback of GC for hydroperoxides is their thermal instability, which often necessitates reduction and derivatization prior to analysis, potentially making the method time-consuming. mdpi.comresearchgate.net Despite this, GC is employed for the quantification of various organic peroxides. acs.org

In the context of reactions involving benzyl alcohol and tert-butyl hydroperoxide (TBHP), GC with FID is used for the quantification of reaction products, including benzaldehyde (B42025) and unreacted starting materials. acs.orgnih.gov While direct quantification of this compound might be challenging due to its reactivity, GC can indirectly monitor its formation or consumption by analyzing other stable components in the reaction mixture. For example, GC has been used to determine dibenzyl ether hydroperoxide as an impurity in benzyl alcohol. acs.org

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring (UV-Vis, IR-ATR)

Spectroscopic methods offer critical insights into the structural characteristics of this compound and facilitate real-time monitoring of reactions in which it participates.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is applicable for the structural characterization of compounds possessing chromophores. Although hydroperoxides themselves may not exhibit strong characteristic UV-Vis absorption in the visible region, the presence of the phenyl group in this compound provides a chromophore detectable in the UV region. UV-Vis spectroscopy is frequently used in conjunction with other techniques for the characterization of catalysts and reaction mixtures in processes involving benzyl alcohol oxidation, where hydroperoxides may be produced or consumed. acs.orgcapes.gov.brnih.govacs.orgrsc.orgrsc.org For instance, Au-Pd nanocrystalline catalysts used in benzyl alcohol oxidation have been structurally characterized using UV-Vis spectroscopy. acs.orgcapes.gov.brnih.gov

Infrared (IR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy: IR spectroscopy, particularly ATR-IR, is a powerful technique for identifying functional groups and monitoring chemical reactions in situ, even in liquid phases. rsc.orgresearchgate.netscience.govresearchgate.net ATR-IR offers the advantage of minimizing solvent interference compared to other IR cell designs, enabling the identification of surface species adsorbed on catalysts and the detection of liquid-phase products. researchgate.net

For this compound, the O-H stretch of the hydroperoxide group (-OOH) would be a key feature in the IR spectrum, typically appearing in the 3500-3300 cm⁻¹ range. In studies involving the oxidation of benzyl alcohol, in situ ATR-IR spectroscopy has been employed to monitor the formation of products like benzaldehyde (C=O stretch at ~1703 cm⁻¹) and the corresponding decrease in benzyl alcohol signals. rsc.org This technique provides real-time information on the progress of reactions where this compound may act as an intermediate or a reactant. rsc.org Molybdenum Schiff base complexes, which catalyze benzyl alcohol oxidation using tert-butyl hydroperoxide, are characterized using IR-ATR, among other methods. rsc.orgrsc.orgsciforum.net

Solid-State Characterization Techniques (PXRD, SCXRD) for Related Systems

While this compound is typically an oily liquid, solid-state characterization techniques are vital for understanding related systems, especially catalysts or solid-state adducts involved in reactions where this compound acts as an oxidant or is formed as an intermediate.

Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases, purity, and particle size of solid materials. In the context of this compound, PXRD is applied to characterize catalysts utilized in oxidation reactions involving benzyl alcohol and hydroperoxides. For example, catalysts like hierarchical titanium silicalite (HTS-1) and manganese molybdate (B1676688) (MnMoO₄) used in benzyl alcohol oxidation or hydrogen peroxide production are characterized by PXRD to determine their crystal structure and phase composition. acs.orgacs.orgsemanticscholar.orgacs.orgnih.gov PXRD patterns reveal characteristic peaks that confirm the crystalline structure of the catalyst materials. semanticscholar.orgnih.gov

Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides definitive three-dimensional structural information at the atomic level for crystalline compounds. Although direct SCXRD of this compound is challenging due to its liquid nature, this technique is invaluable for characterizing solid derivatives, complexes, or catalysts that interact with hydroperoxides. For instance, molybdenum Schiff base complexes and oxovanadium metallosupramolecular species, which catalyze benzyl alcohol oxidation using tert-butyl hydroperoxide or hydrogen peroxide, are characterized by SCXRD to elucidate their precise molecular and crystal structures. rsc.orgrsc.orgsciforum.netdntb.gov.uaresearchgate.net SCXRD data can reveal how the active sites in catalysts are structured, which is critical for understanding their catalytic activity in hydroperoxide-mediated reactions. rsc.orgrsc.org

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is employed to evaluate the thermal stability, decomposition behavior, and composition of materials. aurigaresearch.com

For hydroperoxides, including organic hydroperoxides like this compound, TGA can provide information on their thermal decomposition temperatures and associated mass loss. This is particularly important given the inherent instability of peroxides. While direct TGA data for pure this compound is not extensively detailed in general searches, TGA is commonly applied to study the thermal stability of related organic peroxides such as benzoyl peroxide, revealing initial decomposition temperatures and enthalpy changes. researchgate.netresearchgate.net TGA is also used to characterize catalysts and solvates involved in reactions where hydroperoxides are present. For example, it helps determine solvent inclusion, water content, and the thermal stability of pharmaceutical solvates containing hydrogen peroxide. nih.gov Catalysts used in the oxidation of benzyl alcohol, such as polyoxometalate-based amphiphilic catalysts and oxovanadium coordination entities, are frequently characterized by TGA to assess their thermal stability. acs.orgrsc.orgrsc.orgrsc.org

Advanced Microscopy for Supporting Materials (SEM, TEM, STEM HAADF/XEDS)

Advanced microscopy techniques are crucial for visualizing the morphology, size, and elemental composition of supporting materials and catalysts used in reactions involving this compound, especially in heterogeneous catalysis.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. It is used to observe the shape, size, and agglomeration of nanoparticles in catalysts. For instance, SEM images have been utilized to characterize ceria-zirconia (Ce₀.₈Zr₀.₂O₂) catalysts employed in the oxidation of benzyl alcohol with tert-butyl hydroperoxide, revealing agglomerated and porous nanoparticles. acs.orgnih.gov Similarly, SEM is used to analyze the morphology of various catalyst supports and materials involved in hydrogen peroxide production or benzyl alcohol oxidation. acs.orgacademie-sciences.frnih.govresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of internal structures, particle size distribution, and lattice fringes of nanomaterials. TEM is frequently used to study the morphology and particle size distribution of catalysts. For example, TEM analysis has been performed on Ce₀.₈Zr₀.₂O₂ catalysts, showing uniformly distributed, spherically shaped nanoparticles. acs.orgnih.gov Au-Pd nanocrystalline catalysts used for benzyl alcohol oxidation have also been characterized by TEM to understand their structure. acs.orgcapes.gov.brnih.govacs.orgupm.edu.myrsc.orgcsic.es

Scanning Transmission Electron Microscopy (STEM) with High-Angle Annular Dark-Field (HAADF) imaging and X-ray Energy Dispersive Spectroscopy (XEDS): STEM, particularly with HAADF imaging (Z-contrast imaging), provides information about the elemental distribution and atomic structure within nanoparticles. When combined with XEDS, it enables elemental mapping and quantitative analysis of the composition of individual nanoparticles. These techniques are crucial for characterizing bimetallic catalysts, such as Au-Pd nanoparticles, to determine their homogeneity, alloy formation, and compositional variations, which directly impact their catalytic performance in reactions like benzyl alcohol oxidation. acs.orgcapes.gov.brnih.govcsic.esrsc.orgcardiff.ac.uk Aberration-corrected STEM (AC-STEM) equipped with HAADF and XEDS detectors offers state-of-the-art capabilities for detailed atomic-level characterization. rsc.orgcardiff.ac.uk

Role in Advanced Chemical Processes and Materials Science

Radical Initiation in Polymerization Chemistry

Benzylic hydroperoxides, including benzyl (B1604629) hydroperoxide, are utilized in polymer science as precursors for generating oxygen-centered radicals. sci-hub.se These radicals are crucial for initiating polymerization reactions.

Mechanisms of Polymerization Initiation and Propagation

In free radical polymerization, an initiator like benzyl hydroperoxide decomposes to produce free radicals. These highly reactive species then react with the double bonds of monomer molecules, initiating a chain reaction. libretexts.org This step is referred to as initiation. The newly formed radical then adds to another monomer molecule, and this process continues, leading to the growth of the polymer chain. This repetitive addition of monomer units to the growing radical chain is known as propagation. libretexts.org

For example, in the polymerization of styrene (B11656), a common initiator such as benzoyl peroxide (which shares a similar peroxy bond characteristic to hydroperoxides) decomposes to form radicals. These radicals then initiate the polymerization of styrene. libretexts.org Hydroperoxides, in general, are known to undergo decomposition, forming alkoxy and hydroxyl radicals that can initiate polymerization. sci-hub.se

Applications in Resin Curing and Polymer Synthesis

This compound, by virtue of its ability to generate radicals, can be applied in resin curing and polymer synthesis, similar to other organic peroxides. Organic peroxides are crucial for initiating the crosslinking of monomers and styrene in unsaturated polyester (B1180765) resins. isatis.net This process transforms a liquid resin mixture into a solid, durable polymer network, enhancing mechanical properties like strength, rigidity, and heat resistance. isatis.net

For instance, benzoyl peroxide is extensively used in curing unsaturated polyester resins for fiberglass-reinforced plastics, coatings, adhesives, and composite materials. alitaresins.com Cumene (B47948) hydroperoxide also acts as a curing agent for polyester resins and as an initiator for radical polymerization of acrylate (B77674) and methacrylate (B99206) monomers. cenmed.com While specific applications for this compound in resin curing are less documented compared to BPO or CHP, its fundamental radical-generating properties suggest its potential in similar applications where controlled radical initiation is required.

Applications as an Active Oxygen Source in Catalytic Oxidations

Benzylic hydroperoxides, including this compound, are widely used as active oxygen-atom compounds in oxidation catalysis. sci-hub.se They serve as a source of reactive oxygen species for various selective oxidation reactions.

Selective Oxidation of Organic Substrates (e.g., Alcohols, Alkenes)

Hydroperoxides, such as tert-butyl hydroperoxide (TBHP), are frequently employed as oxidants in the selective oxidation of organic substrates. beilstein-journals.orgtandfonline.com This includes the oxidation of alcohols to aldehydes or ketones and the epoxidation of alkenes.

For instance, the selective oxidation of benzyl alcohols to their corresponding aldehydes (e.g., benzaldehyde) is a well-studied reaction where hydroperoxides can be utilized. tandfonline.comtandfonline.comacs.orgqualitas1998.netresearchgate.netnih.govnih.govcardiff.ac.uk This transformation is important for producing intermediates used in perfumery, dyestuff, and agrochemical industries. nih.govcardiff.ac.uk While hydrogen peroxide is a green oxidant for benzylic alcohols, tert-butyl hydroperoxide has also been successfully used. tandfonline.comtandfonline.commdpi.com The oxidation of primary benzylic alcohols typically yields aldehydes with high selectivity, with overoxidation to carboxylic acids being a potential side reaction that can be controlled by reaction conditions. tandfonline.comqualitas1998.netresearchgate.netmdpi.com

The mechanism often involves the catalytic generation of oxygen-based radicals, which abstract protons from the alcohol moiety. nih.gov The presence of radical quenchers can suppress catalytic performance, indicating a radical mechanism. acs.orgnih.gov

Development of Novel Catalyst Systems for Oxidation

The use of hydroperoxides as oxidants necessitates the development of efficient catalyst systems to achieve high selectivity and conversion. Transition metal catalysts, particularly those involving copper, iron, manganese, and titanium, have been extensively explored for their ability to activate hydroperoxides for oxidation reactions. sci-hub.sefishersci.comwikipedia.orgfishersci.fifishersci.sefishersci.caindiamart.comindiamart.comnih.govisatis.netresearchgate.netalitaresins.comnih.govtandfonline.comtandfonline.comacs.orgqualitas1998.netresearchgate.netnih.govcardiff.ac.ukmdpi.comthegoodscentscompany.comnih.govacademie-sciences.frbcrec.idrsc.org

Copper Catalysts: Copper(II) complexes, such as salophen copper(II) complexes, have been developed for the selective oxidation of benzyl alcohols to aldehydes using tert-butyl hydroperoxide (TBHP) as the oxidant at room temperature. tandfonline.comtandfonline.com Other copper catalysts, including water-soluble mononuclear and dinuclear Cu(II) complexes, have shown high catalytic activity for oxidizing primary and secondary alcohols with hydrogen peroxide in aqueous media. nih.gov Copper catalysts can also facilitate the oxygenation of acidic benzylic positions. nih.gov

Palladium-based Catalysts: Bimetallic palladium-iron (Pd-Fe) catalysts supported on titanium dioxide (TiO2) have demonstrated high effectiveness for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). cardiff.ac.uk This process often involves the in situ production of hydrogen peroxide from molecular hydrogen and oxygen, with the Pd-Fe catalyst exhibiting bifunctionality in both synthesizing H2O2 and catalyzing the production of oxygen-based radical species. cardiff.ac.uk Supported gold-palladium nanoparticles also show high activity and selectivity for benzaldehyde formation, with the improvement in rate attributed to the oxidizing efficacy of in situ generated hydroperoxy species. rsc.org

Other Metal Catalysts: Ruthenium-based catalysts, such as tetra-n-propylammonium perruthenate (TPAP), have been shown to be efficient and selective for the aerobic oxidation of various alcohols, including benzylic alcohols, often utilizing hydrogen peroxide as an oxidant. qualitas1998.net Tungsten-containing catalysts, like CaWO4 and W/HAp, have also been reported for the liquid-phase oxidation of benzyl alcohol with hydrogen peroxide, showing good selectivity for benzaldehyde. academie-sciences.fr

These catalyst systems often operate via radical mechanisms, where the transition metal ions interact with the hydroperoxide to generate reactive oxygen species. sci-hub.sebeilstein-journals.orgacs.orgnih.govcardiff.ac.uknih.gov The development of such systems aims for mild reaction conditions, high selectivity, and the use of environmentally benign oxidants, contributing to greener chemical processes. tandfonline.comnih.govcardiff.ac.uk

Green Chemistry Principles in Hydroperoxide-Mediated Oxidations (e.g., Visible Light, Solvent-Free Conditions)

The application of green chemistry principles in hydroperoxide-mediated oxidations, particularly involving benzylic systems, has seen notable advancements. A key area of focus is the visible-light-induced benzylic hydroperoxidation, which aligns with green chemistry by utilizing sustainable conditions. This approach has enabled the efficient synthesis of benzylic hydroperoxides through C(sp3)–H activation researchgate.netacs.orgnsf.gov.

Research has demonstrated that visible-light-induced benzylic hydroperoxidation can be achieved using metal-free catalysts, such as Eosin (B541160) Y, with molecular oxygen serving as a sustainable oxidant researchgate.netacs.orgnsf.gov. This methodology leverages an energy-economical light source, specifically blue LED light, to drive the reaction acs.orgnsf.gov. The process involves a direct hydrogen atom transfer (HAT) mechanism researchgate.netacs.orgnsf.gov.

This method has proven effective for preparing various hydroperoxides, including primary, secondary, and tertiary hydroperoxides, as well as silyl, benzyl, and acyl peroxides, often with good yields and high functional group compatibility researchgate.netacs.org. For instance, in the case of substrates with two benzylic carbons, both single and double oxidation products can be formed. An example includes the oxidation of tetralin, which yields single oxidation products alongside a double oxidation product nsf.gov.

The integration of solvent-free conditions is another critical aspect of green chemistry in oxidation reactions. While specific studies on this compound formation under strictly solvent-free conditions via visible light are less detailed, the broader context of benzylic alcohol oxidation frequently highlights the benefits of solvent-free systems. Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are recognized as green oxidants for selective catalytic oxidation of benzylic alcohols, often explored in solvent-free or aqueous media to minimize environmental impact mdpi.comresearchgate.netscilit.combcrec.id. The use of such conditions reduces waste and enhances the safety profile of chemical processes mdpi.com.

The following table illustrates representative yields from visible-light-induced benzylic hydroperoxidation:

Substrate TypeProduct TypeYield (%)ConditionsReference
Benzylic C(sp3)-HHydroperoxidesGood yieldsEosin Y, O₂, Blue LED researchgate.netacs.org
Substrate with two benzylic carbons (e.g., 1w)Single oxidation (2wa)55Visible light, Eosin Y, O₂ nsf.gov
Substrate with two benzylic carbons (e.g., 1w)Double oxidation (2wb)21Visible light, Eosin Y, O₂ nsf.gov
Tetralin (1x)Single oxidation (2xa)10Visible light, Eosin Y, O₂ nsf.gov
Tetralin (1x)Single oxidation (2xb)20Visible light, Eosin Y, O₂ nsf.gov
Tetralin (1x)Double oxidation (2xc)31Visible light, Eosin Y, O₂ nsf.gov

Mechanistic Probes in Complex Organic and Bioorganic Systems

Benzyl hydroperoxides, along with other benzylic hydroperoxides, serve as crucial mechanistic probes in both complex organic and bioorganic systems. Their utility stems primarily from their ability to act as precursors for the generation of oxygen-centered radicals sci-hub.se. These radicals are highly reactive species that play pivotal roles in various chemical transformations and biological processes.

In physical organic chemistry, the controlled generation of oxygen-centered radicals from benzylic hydroperoxides allows researchers to investigate reaction pathways, kinetics, and the influence of structural modifications on radical reactivity sci-hub.se. This provides insights into fundamental aspects of radical chemistry, including hydrogen atom transfer (HAT) processes and electron transfer (ET) mechanisms. For instance, related dialkyl peroxides, such as 2-methyl-1-phenyl-2-propyl hydroperoxide (MPPH), have been employed as kinetic probes to study dissociative electron transfer reactions, revealing the competition between radical fragmentation and further electron transfer rsc.org. Such studies contribute to a deeper understanding of redox processes in organic synthesis.

In bioorganic investigations, the controlled release of oxygen-centered radicals from hydroperoxides can be used to mimic biological oxidative stress or to probe the mechanisms of enzyme-catalyzed oxidations sci-hub.se. While many studies focus on hydrogen peroxide (H₂O₂) as a general reactive oxygen species, the specific structural features of this compound can provide more targeted insights into radical-mediated damage or signaling pathways in biological contexts. The ability of benzylic hydroperoxides to decompose into well-defined radical species makes them valuable tools for elucidating complex biological reaction mechanisms involving oxidative steps.

The application of benzylic hydroperoxides as mechanistic probes is thus rooted in their predictable decomposition pathways, which yield reactive intermediates essential for understanding intricate organic and bioorganic reaction networks.

Degradation and Stability Studies of Benzyl Hydroperoxide

Thermal Stability and Decomposition Kinetics

Benzyl (B1604629) hydroperoxide is a thermally labile compound, and its stability decreases significantly with increasing temperature. The rate of its thermal degradation increases exponentially as the temperature rises. google.com Studies on the oxidation of the benzyl radical highlight the critical role of benzyl hydroperoxide as an intermediate. nih.govresearchgate.net

The primary thermal decomposition pathway for this compound involves the homolytic cleavage of the weak oxygen-oxygen bond. At temperatures of 800 K and above, the decomposition proceeds rapidly, yielding predominantly the benzoxyl radical (C₆H₅CH₂O•) and a hydroxyl radical (•OH). nih.govresearchgate.netrsc.org The lifetime of the this compound adduct is very short at these high temperatures. rsc.org

The reaction can be represented as: C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH

In the context of polymer degradation, such as that of certain amine resins, the thermal decomposition of an α-benzyl amino hydroperoxide is a crucial step. tudelft.nl This decomposition leads to the formation of an amide and a half-aminal, which can further break down into an aldehyde. tudelft.nl This process is a rate-determining step in the oxidative degradation of the material. tudelft.nl

While the high-temperature gas-phase decomposition is well-studied, the decomposition in solution is more complex and depends on the solvent. google.com For instance, related organic peroxides show varying stability in different solvents, with improved stability in water-containing systems compared to pure polyethylene (B3416737) glycol. google.com

Table 1: Key Products of Thermal Decomposition

Precursor Condition Major Decomposition Products
This compound High Temperature (>800 K) Benzoxyl Radical, Hydroxyl Radical nih.govresearchgate.netrsc.org

Photolytic Decomposition Pathways

Exposure to ultraviolet (UV) radiation can initiate the decomposition of hydroperoxides, including those in a polymer matrix. researchgate.net The photolytic decomposition of hydroperoxides is a key initiation step in the photodegradation of materials like polyethylene. researchgate.net When pre-oxidized polyethylene films containing hydroperoxide groups are exposed to UV irradiation in the absence of oxygen, a variety of decomposition products are formed. researchgate.net

The primary process in photolysis is the cleavage of the O-O bond to generate an alkoxy radical and a hydroxyl radical. For this compound, this would be: C₆H₅CH₂OOH + hν → C₆H₅CH₂O• + •OH

These highly reactive radicals can then participate in a cascade of secondary reactions. The benzoxyl radical can abstract hydrogen atoms from surrounding molecules or undergo further rearrangements. Studies on the photolysis of related compounds show that the benzoyl radical is a common intermediate, which can lead to the formation of benzaldehyde (B42025). mdpi.com In polymer systems, the radicals formed can abstract hydrogen from the polymer backbone, leading to chain scission and crosslinking. mdpi.com

Table 2: Products from Photolytic Decomposition of Hydroperoxides in a Polymer Matrix

Product Type Specific Compounds Identified
Carbonyls Ketones, Carboxylic Acids, Esters researchgate.net
Alcohols Alcohols researchgate.net
Unsaturation Vinyl groups researchgate.net

Environmental and Atmospheric Degradation Processes

This compound is an important intermediate in the atmospheric degradation of toluene (B28343) and other alkylated aromatic hydrocarbons. nih.govresearchgate.net The process begins with the reaction of the benzyl radical with molecular oxygen (O₂) to form the benzylperoxy radical (C₆H₅CH₂OO•). nih.govresearchgate.net This radical can then abstract a hydrogen atom to form this compound.

The atmospheric fate of this compound is largely dictated by its reaction with photochemically produced hydroxyl radicals (•OH) and by photolysis. epa.gov The reaction with hydroxyl radicals is a primary degradation pathway for similar organic molecules like benzyl alcohol in the atmosphere, which has an estimated atmospheric half-life of about two days. epa.gov The degradation of this compound likely contributes to the formation of secondary organic aerosols and other atmospheric pollutants. nih.govresearchgate.net

In aquatic environments, the degradation of organic peroxides is influenced by factors such as pH and reaction with other dissolved species like sulfur dioxide. copernicus.org Microbial degradation is also a probable fate process for related compounds like benzyl alcohol in water and soil. epa.gov

Influence of Chemical Environment on Stability (e.g., pH, Metal Ions)

The stability of this compound is highly sensitive to its chemical environment, particularly pH and the presence of metal ions.

Influence of pH: Organic peroxides are generally more stable in acidic conditions and decompose more rapidly as the pH increases. evonik.com Strong bases are known to induce the decomposition of benzylic hydroperoxides. sci-hub.se For hydrogen peroxide, a sharp increase in decomposition is observed at a pH above 5. evonik.com This is because the perhydroxyl anion (HOO⁻), which is more prevalent at higher pH, is involved in decomposition reactions. diva-portal.org The rate of degradation of related peroxides in aqueous solutions shows a positive dependency on pH. copernicus.org

Influence of Metal Ions: Trace amounts of certain transition metal ions can act as powerful catalysts for peroxide decomposition. fsu.edu Contact with manganese, iron, and cobalt compounds should be avoided as they accelerate decomposition. sci-hub.se The catalytic activity of transition metals in promoting hydrogen peroxide decomposition generally follows the order Mn²⁺ > Cu²⁺ > Fe³⁺. psu.edu These metals can participate in redox cycling (Fenton-like reactions) that generate free radicals from the peroxide. sci-hub.secabidigitallibrary.org

Table 3: Influence of Chemical Factors on this compound Stability

Factor Effect on Stability Examples/Details
pH Decreases with increasing pH Sharp decomposition increase above pH 5 for H₂O₂. evonik.com Strong bases induce decomposition. sci-hub.se
Metal Ions (Catalytic) Significantly decreases stability Mn, Fe, Co, and Cu are potent decomposition catalysts. sci-hub.sepsu.educabidigitallibrary.org
Metal Ions (Stabilizing) Increases stability Mg²⁺ has a stabilizing effect. psu.edu

| Metal Ions (Inert) | No significant effect | Ni²⁺, Pb²⁺, Zn²⁺ show little to no catalytic effect. researchgate.net |

Role in Polymer Degradation Mechanisms

The formation and subsequent decomposition of hydroperoxide groups on a polymer backbone are central to many polymer degradation mechanisms. nist.gov this compound, or more generally, benzylic hydroperoxides, can act as key intermediates in the oxidative degradation of polymers containing benzylic structures. tudelft.nl

In the degradation of an amine resin used for CO₂ capture, the process is initiated by the formation of an α-benzyl amino hydroperoxide on the polymer structure. tudelft.nl The thermal decomposition of this hydroperoxide is the rate-determining step that leads to chain cleavage and the formation of amide and aldehyde groups, which are unable to perform the intended function of the resin, thus causing a loss of capacity. tudelft.nl

Similarly, in the degradation of polyethylene, hydroperoxide groups are formed through oxidation. researchgate.net The decomposition of these hydroperoxides, initiated by heat or UV light, produces radicals that attack the polymer chains, resulting in the formation of products like ketones and carboxylic acids and altering the material's properties. researchgate.net The radicals generated from peroxide decomposition can abstract hydrogen atoms from polymer chains, creating macroradicals. The subsequent coupling of these macroradicals can lead to crosslinking and gel formation. mdpi.com

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

Benzyl (B1604629) hydroperoxide is a key intermediate in the oxidation of toluene (B28343) and other alkylated aromatic hydrocarbons, playing a significant role in combustion, atmospheric chemistry, and synthetic organic chemistry. nih.gov The current academic understanding of this compound is centered on its formation through the reaction of the benzyl radical with molecular oxygen to form the benzylperoxy radical, which can then abstract a hydrogen atom to yield benzyl hydroperoxide. nih.govresearchgate.net This process is a crucial step in the autoignition of toluene. nih.gov

The thermal decomposition of this compound is a well-studied process that primarily proceeds through the homolytic cleavage of the weak oxygen-oxygen bond to produce a benzoxyl radical and a hydroxyl radical. nih.govresearchgate.net This decomposition is rapid at temperatures of 900 K and above and is a key step in the chain-branching reactions that contribute to ignition. nih.gov Computational studies have elucidated the reaction mechanism, thermodynamics, and kinetics of both the formation and decomposition of this compound, providing valuable insights into its role in complex chemical systems. nih.govresearchgate.net For instance, the benzylperoxy + H reaction leads to an activated this compound adduct with significant excess energy, which almost exclusively decomposes to the benzoxyl radical and a hydroxyl radical over a wide range of temperatures and pressures. nih.gov

Identified Research Gaps and Future Challenges in this compound Chemistry

Despite the progress in understanding this compound, several research gaps and future challenges remain. A primary challenge lies in fully characterizing the further oxidation reactions of the benzylperoxy radical, which is a direct precursor to this compound. nih.gov While the major decomposition pathways of this compound are known, minor reaction pathways, which can become significant under specific conditions, are less understood. nih.gov For example, minor paths in the benzylperoxy + H reaction include the formation of benzyl radical + HO₂, α-hydroxylbenzyl + OH, and benzaldehyde (B42025) + H₂O, each contributing about 1% to the total reaction rate at higher temperatures. nih.gov

Another challenge is the accurate prediction of the collisional stabilization of the this compound adduct, especially at high pressures and varying temperatures. osti.gov While some studies suggest that collisional stabilization is not significant under combustion conditions, leading to rapid dissociation, more accurate models are needed to refine these predictions. osti.govrsc.org Furthermore, the role of this compound in the formation of polyaromatic hydrocarbons (PAHs) and soot is an area that requires further investigation. rsc.org The complex interplay of radical-radical association and dissociation reactions involving this compound under various environmental conditions presents a significant challenge for both experimental and theoretical chemists. rsc.orgrsc.org

Prospective Avenues for Advanced Synthetic Methodologies

Recent research has opened up new avenues for the synthesis of this compound and other organic hydroperoxides, moving beyond traditional methods. A promising approach involves visible-light-induced Csp³–H activation. nsf.gov This metal-free method utilizes eosin (B541160) Y as a catalyst, blue LED light as an energy source, and molecular oxygen as a sustainable oxidant to achieve highly efficient benzylic hydroperoxidation. nsf.gov This technique offers excellent functional group compatibility and can be used to prepare primary, secondary, and tertiary hydroperoxides. nsf.gov

Another advanced methodology is the indium(0)-mediated synthesis of benzylic hydroperoxides from benzyl bromides under aerobic conditions at room temperature. organic-chemistry.org This method provides very good yields for a broad range of substrates. organic-chemistry.org Additionally, the development of catalysts for the in-situ generation of hydrogen peroxide for selective oxidation reactions presents an indirect but valuable route to processes involving hydroperoxides. cardiff.ac.ukacs.orgbath.ac.uk For instance, Au-Pd nanocrystalline catalysts have been explored for the direct synthesis of hydrogen peroxide and the subsequent oxidation of benzyl alcohol, where this compound can be a transient species. acs.orgbath.ac.uk Future research in this area could focus on developing more efficient and selective catalysts for the direct and controlled synthesis of this compound, potentially through enantioselective methods. beilstein-journals.org

Emerging Applications and Unexplored Reactivity Patterns

The chemistry of this compound is finding emerging applications in selective oxidation reactions. A significant area of interest is its use, often generated in situ, as an oxidant for the conversion of alcohols to aldehydes and other valuable carbonyl compounds. cardiff.ac.ukharvard.eduresearchgate.net For example, the in-situ production of hydrogen peroxide and related reactive oxygen species, where this compound can be an intermediate, is being explored for the valorization of benzyl alcohol to benzaldehyde. cardiff.ac.uknih.gov This approach is considered a greener alternative to traditional oxidation methods that use stoichiometric and often hazardous oxidants. cardiff.ac.ukharvard.edu

Unexplored reactivity patterns of this compound present an exciting frontier for research. While its role as a source of oxygen-centered radicals is well-established, the potential for harnessing these radicals in novel C-C and C-X bond-forming reactions is an area ripe for exploration. The diverse reactivity of peroxy and alkoxy radicals derived from hydroperoxides suggests that under the right catalytic conditions, this compound could be employed in a wider range of selective radical peroxidation reactions. beilstein-journals.org The interaction of this compound with various metal catalysts to generate different reactive oxygen species could lead to new and unexpected chemical transformations.

Refinements in Computational Modeling and Spectroscopic Analysis

Computational modeling has been instrumental in advancing the understanding of this compound chemistry. nih.govresearchgate.net Theoretical studies using computational chemistry and statistical reaction rate theory have provided detailed insights into the mechanism, thermochemistry, and kinetics of its formation and decomposition. nih.govresearchgate.net Ab initio calculations and density functional theory (DFT) have been used to map the potential energy surfaces of reactions involving this compound, identifying transition states and reaction intermediates. researchgate.netacs.org

Future refinements in computational modeling will likely involve the use of higher levels of theory and more sophisticated methodologies to improve the accuracy of kinetic and thermodynamic predictions. osti.gov For instance, the variable reaction coordinate (VRC) formulation of variational transition state theory (VTST) is being employed to better describe challenging radical-radical association reactions. rsc.orgrsc.org The development of more accurate models for predicting the effects of pressure and temperature on reaction rates and product branching ratios is also a key area for future work. acs.org

In terms of spectroscopic analysis, while standard techniques like NMR and IR are used for characterization, there is a need for more advanced in-situ spectroscopic methods to study the transient nature of this compound and its associated radical species in real-time under various reaction conditions. unl.edu Techniques such as time-resolved spectroscopy could provide valuable experimental data to validate and refine the theoretical models of this compound reactivity.

Q & A

Q. How can reaction conditions be optimized for benzaldehyde synthesis using benzyl hydroperoxide as an oxidant?

  • Methodological Answer : Reaction optimization involves adjusting oxidizer concentration, catalyst type, and reaction time. For instance, using MoO₂-Fe₂O₃ as a catalyst with tert-butyl hydroperoxide (TBHP) at 200% molar concentration yields 74% benzaldehyde with 91% selectivity. Reducing TBHP to 150% increases yield to 95% while maintaining selectivity . Catalyst calcination (e.g., MoO₂ NPs) improves stability, achieving 89% yield in the first run and 65% in the second . Solvent-free conditions also yield 69% with 100% selectivity .
  • Key Variables : Oxidizer concentration, catalyst pretreatment, and solvent selection.

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear neoprene gloves, indirect-vent goggles, and Tychem® protective clothing to avoid skin contact .
  • Storage : Keep away from heat and combustible materials; store in original containers .
  • Cleanup : Use wet methods to suppress dust (avoid dry sweeping) and decontaminate clothing before reuse .
  • Training : Ensure personnel are trained in handling explosive risks and confined-space entry protocols .

Q. Which analytical techniques are recommended for quantifying this compound in mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with acetonitrile extraction is effective. For example, disperse 40 mg of sample in acetonitrile, sonicate, filter, and analyze with an internal standard (e.g., 25 mL volumetric flask preparation) . This method ensures accuracy within 90–125% of labeled concentrations .

Advanced Research Questions

Q. How does catalyst choice influence selectivity in this compound-mediated oxidations?

  • Methodological Answer : Catalyst composition dictates product distribution. MoO₂-Fe₂O₃ with TBHP favors benzaldehyde (74% yield, 91% selectivity), while γ-Fe₂O₃ shifts selectivity to benzoyl peroxide (99% selectivity for BzCOOH) . Supported nanogold on TiO₂ enhances benzaldehyde yield (up to 97%) by stabilizing intermediates . Advanced characterization (e.g., XRD, BET analysis) is recommended to correlate catalyst structure with activity.

Q. What computational methods elucidate this compound decomposition kinetics?

  • Methodological Answer : Density functional theory (DFT) and variational transition state theory (VTST) predict high-pressure limit rate constants for benzylperoxy radical reactions. For example, activated this compound adducts decompose to benzoxyl radicals + OH with 87 kcal mol⁻¹ excess energy, dominant at >900 K . Internal rotor contributions and statistical rate theory refine these models .

Q. How do this compound degradation products impact atmospheric chemistry?

  • Methodological Answer : this compound decomposes to benzaldehyde and OH radicals, contributing to toluene degradation in the atmosphere. These products participate in chain-branching reactions, accelerating autoignition and forming reactive intermediates (e.g., HO₂) under moderate temperatures (500–900 K) . Computational studies suggest monitoring OH radical concentrations to assess environmental persistence .

Q. How should researchers address contradictory data in catalytic oxidation studies?

  • Methodological Answer :
  • Variable Control : Standardize oxidizer purity (e.g., TBHP concentration) and catalyst pretreatment (e.g., calcination vs. impregnation) .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrogen abstraction pathways and identify side reactions .
  • Reproducibility : Validate results across multiple batches, noting discrepancies in catalyst recycling efficiency (e.g., MoO₂ NPs yield drop from 89% to 65% in reuse) .

Key Takeaways

  • Synthesis Optimization : Adjust oxidizer ratios and catalyst supports to balance yield and selectivity.
  • Safety : Prioritize PPE and controlled storage to mitigate decomposition risks.
  • Advanced Modeling : Use DFT/VTST to predict decomposition pathways and environmental impacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.